Superior Reduction in Pain Episodes: Otilonium Bromide vs. Pinaverium Bromide in IBS Patients
In a direct, single-blind clinical comparison of 40 IBS patients over 15 days per treatment arm, otilonium bromide demonstrated a statistically significant (p < 0.05) reduction in the number of pain attacks compared to pinaverium bromide [1]. While both drugs showed similar utility in other symptom parameters, this specific endpoint highlights a key clinical advantage for OB in managing IBS-related pain.
| Evidence Dimension | Reduction in number of abdominal pain attacks |
|---|---|
| Target Compound Data | Statistically significant reduction (p < 0.05) |
| Comparator Or Baseline | Pinaverium bromide (non-significant change) |
| Quantified Difference | p < 0.05 |
| Conditions | 40 IBS patients; single-blind, 15-day crossover treatment periods |
Why This Matters
This direct comparator data provides a clear, statistically significant justification for selecting otilonium bromide over pinaverium bromide when pain frequency is a primary clinical or research endpoint.
- [1] Defrance P, Casini A. A comparison of the action of otilonium bromide and pinaverium bromide: study conducted under clinical control. Ital J Gastroenterol. 1991;23(8 Suppl 1):64-66. View Source
